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Abstract Estradiol, the primary estrogen, is a critical regulator of the immune system,

contributing significantly to the observed sexual dimorphism in immune responses. Its effects

are pleiotropic, exhibiting both pro- and anti-inflammatory activities that are dependent on

concentration, immune cell type, and the specific hormonal and cytokine environment.

Estradiol exerts its influence through genomic and non-genomic signaling pathways, mediated

by nuclear estrogen receptors (ERα and ERβ) and membrane-associated receptors. It

modulates the function of both the innate and adaptive immune systems, influencing dendritic

cell maturation, macrophage polarization, T cell differentiation, and B cell survival and antibody

production. This technical guide provides an in-depth overview of the foundational research on

estradiol's immunomodulatory functions, detailing core signaling pathways, summarizing

quantitative data on its effects, and outlining key experimental protocols. This information is

intended to serve as a resource for researchers, scientists, and drug development

professionals investigating the therapeutic potential of targeting estrogen signaling in infectious

diseases, autoimmunity, and cancer.

Introduction
The immune systems of males and females exhibit distinct differences, a phenomenon known

as sexual dimorphism. Females generally mount more robust innate and adaptive immune

responses, leading to lower susceptibility to many infections but a higher prevalence of

autoimmune diseases.[1][2] Sex hormones, particularly 17β-estradiol (E2), are key drivers of

these differences.[2][3][4] Estradiol's role in immune modulation is complex; it does not act as

a simple "suppressor" or "activator." Instead, its effects are highly context-dependent.[3][5] For
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instance, lower physiological levels of estradiol often promote pro-inflammatory and Type I

Interferon (IFN) pathways, whereas the high levels seen during pregnancy typically foster anti-

inflammatory and tolerogenic responses.[5] Understanding the fundamental mechanisms by

which estradiol regulates immunity is crucial for developing targeted therapies for a range of

immune-mediated diseases.

Estradiol Receptors in the Immune System
Estradiol mediates its effects by binding to specific receptors that are widely expressed in

immune cells.[3][6] These receptors fall into two main categories:

Nuclear Estrogen Receptors (ERs): These are the classical receptors, ERα (encoded by the

ESR1 gene) and ERβ (encoded by the ESR2 gene).[2] They function as ligand-dependent

transcription factors that directly or indirectly regulate the expression of target genes.[2][5]

ERα is the dominant and most widely expressed isoform in immune cells.[7]

Membrane-Associated Estrogen Receptors: These include the G-protein coupled estrogen

receptor 1 (GPER1), which mediates rapid, non-genomic signaling cascades.[7][8]

The expression of these receptors varies across different immune cell lineages, which partly

accounts for the cell-specific effects of estradiol.

Table 1: Estrogen Receptor Expression in Human Immune Cells
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Cell Type Lineage
ERα (ESR1)
Expression

ERβ (ESR2)
Expression

GPER1
(GPR30)
Expression

Dendritic Cells

(DCs)
Innate

Expressed in
progenitors
and mature
DCs[9][10]

Expressed[9] Expressed

Macrophages/Mo

nocytes
Innate Expressed[1] Expressed Expressed[8]

Natural Killer

(NK) Cells
Innate Expressed[1] Expressed Reported

T Lymphocytes Adaptive

Expressed

(CD4+ & CD8+)

[11]

Expressed[12] Reported

B Lymphocytes Adaptive
Expressed[13]

[14]

Expressed[13]

[14]
Reported

| Hematopoietic Progenitors | Progenitor | Expressed in CD34+ cells[10] | Expressed in CD34+

cells[10] | Reported |

Note: Expression levels can be influenced by cell activation state and local microenvironment.

Core Signaling Pathways
Estradiol's immunomodulatory effects are initiated through three primary signaling pathways.

Genomic "Classical" Pathway
In this pathway, estradiol diffuses into the cell and binds to nuclear ERα or ERβ. This causes

the receptor to dimerize (as ERα/ERα, ERβ/ERβ, or ERα/ERβ) and translocate to the nucleus.

The dimer then binds directly to specific DNA sequences known as Estrogen Response

Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-

repressors to modulate gene transcription.[2][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2593859/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.00108/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2593859/
https://brainimmune.com/estrogens-and-dendritic-cells/
https://www.mdpi.com/2072-6694/14/4/909
https://brainimmune.com/estrogens-and-dendritic-cells/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2015.00635/full
https://pubmed.ncbi.nlm.nih.gov/23911387/
https://www.jci.org/articles/view/14873
https://pmc.ncbi.nlm.nih.gov/articles/PMC11045971/
https://www.jci.org/articles/view/14873
https://pmc.ncbi.nlm.nih.gov/articles/PMC11045971/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.00108/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2017.00108/full
https://www.benchchem.com/product/b1174388?utm_src=pdf-body
https://www.benchchem.com/product/b1174388?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4701921/
https://www.researchgate.net/publication/272102005_Estrogen_receptors_regulate_innate_immune_cells_and_signaling_pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cytoplasm

Nucleus

Estradiol (E2)

Estrogen Receptor
(ERα / ERβ)

Binding

ER Dimer

Dimerization

Estrogen Response
Element (ERE)

Binds to DNA

Target Gene
Transcription

Modulates

Click to download full resolution via product page

Caption: The classical genomic signaling pathway of estradiol.

Genomic "Tethered" Pathway
The "tethered" pathway allows estradiol to influence genes that do not contain an ERE. Here,

the estradiol-activated ER dimer does not bind directly to DNA. Instead, it interacts with other

transcription factor complexes, such as NF-κB or AP-1, "tethering" to them and modulating their
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transcriptional activity on their respective target genes.[2] This is a key mechanism by which

estradiol exerts anti-inflammatory effects, often by inhibiting NF-κB activity.[15]
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Caption: The "tethered" genomic pathway, often inhibiting inflammatory transcription.

Non-Genomic (Rapid) Pathway
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This pathway involves estradiol binding to receptors on or near the cell membrane, such as

GPER1.[7] This initiates rapid intracellular signaling cascades that do not require gene

transcription.[5] These cascades can include the activation of protein kinases like MAPKs

(mitogen-activated protein kinases) and PI3K/Akt, as well as the mobilization of intracellular

calcium.[7][16] These rapid signals can quickly modulate the function of immune cells.
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Caption: The non-genomic pathway of estradiol, initiating rapid signaling cascades.
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Impact on Immune Cell Function
Estradiol exerts distinct effects on various components of the innate and adaptive immune

systems.

Innate Immunity
Dendritic Cells (DCs): Estradiol plays a crucial role in DC development and function. It

promotes the differentiation of bone marrow myeloid progenitors into functional DCs,

particularly under the influence of cytokines like GM-CSF.[1][9][10] E2-matured DCs often

show increased expression of co-stimulatory molecules like CD40 and CD86 and enhanced

production of IL-12 and Type I interferons (IFN-α/β) in response to TLR ligands.[10][17] This

suggests that physiological estradiol levels can bolster antiviral innate immunity.[4]

Macrophages: Estradiol generally pushes macrophages toward an anti-inflammatory "M2"

or tissue-repair phenotype.[8] It effectively suppresses the production of pro-inflammatory

cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli such as

lipopolysaccharide (LPS).[15][18][19] This suppression is often mediated by the inhibition of

the NF-κB signaling pathway.[8][15]

Adaptive Immunity
T Cells: The effect of estradiol on T cells is highly dependent on its concentration. Lower,

physiological concentrations can enhance the proliferation of T lymphocytes and the

production of the Th1 cytokine IFN-γ.[12] Conversely, the high concentrations characteristic

of pregnancy tend to suppress Th1 and Th17 responses while promoting Th2 and regulatory

T cell (Treg) development, creating a more tolerogenic environment.[11][20]

B Cells: Estradiol generally has a stimulatory effect on B cells. It can enhance B cell survival

by upregulating the anti-apoptotic protein Bcl-2 and alter activation thresholds by modulating

the expression of signaling molecules like CD22 and SHP-1.[11][13][21] Estradiol can

increase the number of antibody-secreting cells and enhance overall immunoglobulin

production.[22][23] While important for robust humoral immunity, these effects can also

contribute to the breakdown of B cell tolerance, leading to the survival of autoreactive B

cells, a key factor in autoimmune diseases like lupus.[21]
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Quantitative Data on Estradiol-Mediated Immune
Modulation
The following tables summarize quantitative findings from various studies, illustrating the

magnitude of estradiol's effects on immune parameters.

Table 2: Effects of Estradiol on Cytokine & Antimicrobial Peptide Production
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Cell Type /
Model

Stimulus
Estradiol
Treatment

Analyte Result Citation

Murine
Splenic
Macrophag
es

LPS
17β-
estradiol

IL-1α, IL-6,
TNF-α

Decreased
production

[15]

Human

Uterine

Epithelial

Cells

None
5x10⁻⁸ M E2

(24h)

SLPI

Secretion

~4-fold

increase
[24]

Human

Uterine

Epithelial

Cells

None
5x10⁻⁸ M E2

(24h)
HBD2 mRNA

~5-fold

increase
[24]

Human

Uterine

Epithelial

Cells

IL-1β

5x10⁻⁸ M E2

(pretreatment

)

TNF-α mRNA

~85%

reversal of IL-

1β induction

[24]

Human

Uterine

Epithelial

Cells

IL-1β

5x10⁻⁸ M E2

(pretreatment

)

IL-8 mRNA

~95%

reversal of IL-

1β induction

[24]

Human

Uterine

Epithelial

Cells

IL-1β

5x10⁻⁸ M E2

(pretreatment

)

NF-κB mRNA

~70%

reversal of IL-

1β induction

[24]

Human CD4+

T cells (low

activation)

anti-

CD3/CD28
1-10 nM E2

Activation/Pro

tein Secretion
Increased [20][25]

| Ovariectomized Mice Spinal Cord | Formalin | Estradiol Pellet | TNF-α, IL-1β, IL-10 |

Significantly lowered levels (p < 0.05) |[18] |
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Table 3: Effects of Estradiol on Immune Cell Phenotype and Number

Model
System

Estradiol
Treatment

Cell
Population

Parameter Result Citation

R4A-γ2b
Transgenic
Mice

E2 Pellet (5
weeks)

Splenic B
cells
(B220+/
γ2b+)

% of Total
Splenocyte
s

~2-fold
increase vs.
placebo

[21]

R4A-γ2b

Transgenic

Mice

E2 Pellet

High-affinity

anti-dsDNA B

cells

Number per

10⁵

splenocytes

Significant

increase
[21]

Murine Bone

Marrow

Culture

17β-estradiol

CD11c+CD11

b+MHC class

II+ DCs

Differentiation
Facilitated

differentiation
[17]

Murine Bone

Marrow

Culture

17β-estradiol
Differentiated

DCs

CD40 and

CD86

expression

Increased

expression
[17]

| BALB/c Mouse B cells | E2 Treatment | B cells | CD22 and SHP-1 expression | Upregulated

(~20% increase) |[13] |

Key Experimental Protocols
This section provides generalized methodologies for studying the effects of estradiol on

immune cells in vitro. These protocols should be optimized for specific cell types and

experimental questions.

General Experimental Workflow
The diagram below illustrates a typical workflow for investigating estradiol's impact on immune

cell responses to a stimulus.
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6. Downstream Analysis

1. Isolate/Culture
Immune Cells

(e.g., Macrophages, PBMCs)

2. Pre-treat with Estradiol
(e.g., 24h, various doses)

+ Vehicle Control

3. Add Stimulus
(e.g., LPS, anti-CD3/CD28)

+ Unstimulated Control

4. Incubate
(e.g., 4h for mRNA, 24h for protein)

5. Harvest Cells &
Supernatants Separately

Supernatants:
Cytokine Quantification

(ELISA / Multiplex)

Cell Lysates:
Gene Expression (qPCR)

Protein Signaling (Western Blot)

Intact Cells:
Phenotyping / Apoptosis

(Flow Cytometry)

Click to download full resolution via product page

Caption: A generalized experimental workflow for in vitro studies.

In Vitro Macrophage Stimulation
Objective: To assess the effect of estradiol on LPS-induced cytokine production in murine

macrophages.

Methodology:
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Cell Culture: Isolate primary murine splenic or bone marrow-derived macrophages and

culture in appropriate medium (e.g., DMEM) supplemented with 10% charcoal-stripped

FBS (to remove endogenous steroids).

Estradiol Treatment: Treat macrophages with varying concentrations of 17β-estradiol
(e.g., 0.1 nM to 100 nM) or vehicle (e.g., ethanol) for 24 hours.

Stimulation: Add lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cultures and incubate

for an additional 4 hours (for mRNA analysis) or 24 hours (for protein analysis).

Harvesting: Collect cell culture supernatants for protein analysis and lyse the cell

monolayer to extract RNA or protein.

Analysis: Quantify cytokine protein levels in the supernatant using ELISA. Analyze

cytokine mRNA levels from cell lysates using RT-qPCR.[15]

B Cell Apoptosis Assay
Objective: To determine if estradiol protects B cells from apoptosis.

Methodology:

Cell Isolation: Isolate splenic B cells from ovariectomized mice using negative selection

(e.g., with anti-CD43 magnetic beads).[13][26]

Culture and Treatment: Culture the purified B cells in the presence of estradiol or vehicle.

Apoptosis Induction: Induce apoptosis using an agent that cross-links the B cell receptor,

such as anti-IgM antibody.

Staining: After incubation, stain the cells for a B cell marker (e.g., B220) and an apoptosis

marker. A common method is to use an antibody that detects activated caspase-3.[13][26]

Analysis: Analyze the percentage of apoptotic (activated caspase-3 positive) B cells using

flow cytometry.

Analysis of NF-κB Activation (EMSA)
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Objective: To determine if estradiol inhibits the DNA-binding activity of the NF-κB

transcription factor.

Methodology:

Cell Treatment: Treat macrophages with estradiol followed by LPS stimulation as

described in protocol 6.2.

Nuclear Extraction: Isolate nuclear proteins from the treated cells.

Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus

DNA binding site for NF-κB with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin)

tag.

Binding Reaction: Incubate the labeled probe with the nuclear extracts.

Electrophoresis: Separate the protein-DNA complexes from the free probe using non-

denaturing polyacrylamide gel electrophoresis (PAGE).

Detection: Visualize the bands via autoradiography or chemiluminescence. A decrease in

the intensity of the shifted band in estradiol-treated samples indicates reduced NF-κB

binding activity.[15]

Conclusion and Future Directions
Estradiol is a potent and multifaceted modulator of the immune system. Its actions are

mediated through a network of receptor-driven genomic and non-genomic pathways that vary

significantly between different immune cell types. While low physiological concentrations can

enhance certain aspects of immunity, high concentrations often promote a state of immune

tolerance. This duality underlies estradiol's role in both protecting against certain infections

and increasing susceptibility to autoimmune diseases.

The foundational research detailed in this guide provides a framework for future investigations.

Key areas for further exploration include:

Selective Estrogen Receptor Modulators (SERMs): Developing SERMs that can selectively

target ERα or ERβ in specific immune cell populations to achieve desired therapeutic
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outcomes (e.g., enhancing anti-tumor immunity or suppressing autoimmune inflammation)

without broad systemic effects.

Receptor Crosstalk: Elucidating the interplay between ERα, ERβ, and GPER1 signaling

within a single immune cell and how this integration shapes the final cellular response.

Metabolite Activity: Investigating the immunomodulatory roles of various estradiol
metabolites, which may have unique activities and contribute to the overall hormonal

influence on immunity.

A deeper understanding of these mechanisms will be instrumental in harnessing the

therapeutic potential of modulating estrogen signaling for a new generation of treatments for

immune-mediated diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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